molecular formula C15H10BrNO2 B2484985 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile CAS No. 864713-95-1

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile

Cat. No. B2484985
M. Wt: 316.154
InChI Key: MBIUEJCNUUCHIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors such as methyl 4-bromobenzoate and iso-vanilline, proceeding through condensation reactions. Catalysts like cupric oxide and a mixture of calcium carbonate with potassium carbonate have been found effective in optimizing the reaction conditions for high yield (Lou Hong-xiang, 2012).

Molecular Structure Analysis

Detailed molecular structure and vibrational properties studies have been conducted using spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. The molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction, providing insights into the conformation and stability of similar compounds (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often include nucleophilic substitution and condensation, leading to the formation of complex structures with interesting properties. These reactions are fundamental in synthesizing various biologically active and structurally diverse compounds (S. А. Znoiko et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the behavior of this compound in different environments and its applicability in various fields. Studies on similar compounds have shown that these properties can be significantly influenced by minor changes in the molecular structure (Guillermo Calderón et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, are essential for predicting the compound's behavior in chemical reactions and its potential applications. For instance, the bromophenol derivatives have shown a range of activities, suggesting the importance of the functional groups in determining the chemical properties (Çetin Bayrak et al., 2019).

Scientific Research Applications

Antibacterial Properties

  • Compounds similar to 2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile, like bromophenols isolated from marine algae, have shown significant antibacterial activity. For instance, a compound named bis(2,3-dibromo-4,5-dihydroxybenzyl) ether was found to be highly active against several bacterial strains (Xu et al., 2003).

Radiation-Induced Reactions

  • Research on the radiation-induced hydroxylation of benzonitrile (a component of the compound ) and other similar compounds revealed the influence of metal ions on these processes, offering insights into chemical modifications and reactions under specific conditions (Eberhardt, 1977).

Synthesis of Complex Molecules

  • Benzonitrile derivatives have been used to synthesize various complex molecules. For example, the reaction of 2-(bromomethyl)benzonitrile with other compounds resulted in the formation of unique molecular structures with potential applications in various fields (Kysil et al., 2008).

Photodynamic Therapy Applications

  • Derivatives of benzonitrile have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. These studies focus on the photophysical and photochemical properties of such compounds (Pişkin et al., 2020).

Anticancer Activity

  • Certain benzonitrile derivatives exhibit potential anticancer activity. For instance, a study on a tridentate NNN ligand derived from 4-(2-bromoacetyl)benzonitrile showed promising results against human monocytic cells (Bera et al., 2021).

Polymerization and Material Science

  • Benzonitrile and its derivatives have been utilized in the synthesis of polymers and in material science applications, highlighting their versatility in creating functional materials (Yoshida & Vogl, 1982).

Phytotoxic Properties

  • Research into the phytotoxic properties of substituted benzonitriles has revealed their potential as herbicides, offering insights into the development of new agricultural chemicals (Gentner & Danielson, 1970).

properties

IUPAC Name

2-[(2-bromo-4-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIUEJCNUUCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile

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